![molecular formula C23H17ClN2O2 B3481945 N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B3481945.png)
N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide
描述
N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound exhibits a unique mechanism of action that targets specific enzymes and signaling pathways in the body, leading to a range of biochemical and physiological effects.
作用机制
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking this pathway, TAK-659 can prevent the activation and proliferation of malignant B-cells, leading to tumor cell death. Additionally, TAK-659 can modulate the activity of other enzymes and proteins involved in immune cell activation, leading to a range of downstream effects on immune cell function and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects in preclinical models, including inhibition of BTK and other enzymes involved in immune cell activation, modulation of cytokine production, and induction of apoptosis in cancer cells. These effects are highly specific to the target enzymes and signaling pathways, leading to minimal off-target effects and toxicity.
实验室实验的优点和局限性
TAK-659 has several advantages for use in laboratory experiments, including high potency and selectivity for the target enzymes, well-established synthetic methods, and a favorable safety profile. However, there are also limitations to consider, such as the need for specialized equipment and expertise for handling and administering the compound, and potential variations in efficacy and toxicity across different cell types and disease models.
未来方向
There are many potential future directions for research on TAK-659, including further optimization of the synthetic route to improve yield and purity, exploration of its activity in combination with other therapeutic agents, and investigation of its potential use in other disease indications beyond cancer and autoimmune diseases. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in humans, as well as to identify potential biomarkers of response and resistance.
科学研究应用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating promising efficacy and safety profiles. In particular, this compound has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma, by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway. TAK-659 has also been shown to modulate the activity of other enzymes and proteins involved in immune cell activation, such as spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K), making it a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(naphthalen-1-yloxymethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-19-11-12-22(25-14-19)26-23(27)18-8-3-5-16(13-18)15-28-21-10-4-7-17-6-1-2-9-20(17)21/h1-14H,15H2,(H,25,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMQSUNPJKYUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。